molecular formula C11H10ClNO3S B2399685 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride CAS No. 1181705-32-7

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Cat. No.: B2399685
CAS No.: 1181705-32-7
M. Wt: 271.72
InChI Key: CTUJDDNLXKBSOD-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Oxidation: The 2-position of the quinoline ring is oxidized to form the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the quinoline derivative with chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Hydroxyquinolines: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.

    Material Science: Utilized in the development of advanced materials, including polymers and dyes.

    Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Lacks the ethyl group, resulting in different reactivity and biological activity.

    3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.

    3-Ethyl-2-oxo-1,2-dihydroquinoline-4-sulfonyl chloride: The sulfonyl chloride group is positioned differently, affecting its reactivity and applications.

Uniqueness

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is unique due to the specific positioning of the ethyl group and the sulfonyl chloride group, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJDDNLXKBSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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